molecular formula C14H21BN2O3 B14786672 N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

Cat. No.: B14786672
M. Wt: 276.14 g/mol
InChI Key: IYNUPSRMSRJZNA-UHFFFAOYSA-N
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Description

N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide: is a complex organic compound that features a pyridine ring substituted with a boronate ester and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide typically involves the formation of the boronate ester followed by the introduction of the acetamide group. One common method involves the reaction of 6-methyl-2-bromo-4-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester. This intermediate is then reacted with acetamide under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can be used as a building block for the construction of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications. The acetamide group is a common pharmacophore in drug design.

Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves its interaction with molecular targets through its functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is unique due to the combination of its boronate ester and acetamide functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler boronate esters or acetamides .

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

InChI

InChI=1S/C14H21BN2O3/c1-9-7-11(8-12(16-9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18)

InChI Key

IYNUPSRMSRJZNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)C)C

Origin of Product

United States

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